5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The resulting intermediate is then cyclized to form the desired oxadiazole compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride. The major product of this reaction is the corresponding amine derivative.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole varies depending on its application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
5-(4-chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the phenyl ring.
5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of a chloro group.
5-(4-nitrophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains two nitrophenyl groups, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-7-4-10(16)8-12(13)15-17-14(18-23-15)9-2-5-11(6-3-9)19(20)21/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYDBKPPWBNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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